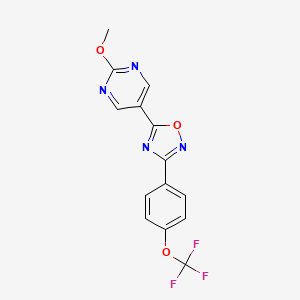

5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

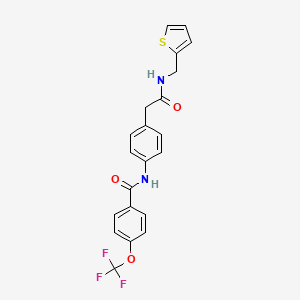

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

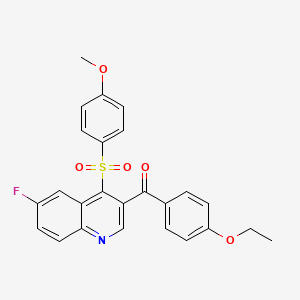

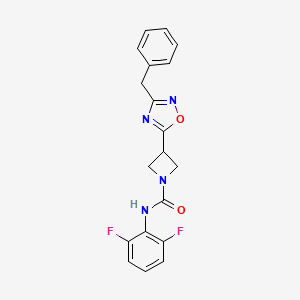

Molecular Structure Analysis

The molecular structure of 5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole consists of a methoxypyrimidinyl group, a trifluoromethoxyphenyl group, and an oxadiazole ring. The presence of the trifluoromethyl group is significant, as around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs) Enhancement

5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole and its derivatives have been explored for their applications in enhancing the performance of Organic Light-Emitting Diodes (OLEDs). Studies have demonstrated the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use as hole-blocking materials in OLEDs. These compounds, when used in light-emitting diodes with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material, have shown to considerably improve the efficiency of the devices. This enhancement is attributed to the effective electron-injection/hole-blocking layer provided by the oxadiazole derivatives, which results in emitted light solely from the MEH−PPV layer, highlighting the potential of these materials in the development of more efficient OLEDs (Wang et al., 2001).

Antioxidant Properties

Research into the pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including those related to the methoxypyrimidin-oxadiazole structure, has revealed compounds with significant antioxidant, analgesic, and anti-inflammatory effects. These findings underscore the relevance of oxadiazole derivatives in medicinal chemistry, offering pathways for the development of new therapeutic agents (Faheem, 2018).

Anticancer and Apoptosis Induction

One of the derivatives, identified through caspase- and cell-based high-throughput screening assays, has been recognized as a novel apoptosis inducer with significant activity against several breast and colorectal cancer cell lines. This compound, and others like it, have demonstrated the potential for inducing apoptosis and arresting cancer cells in specific phases, highlighting their importance as potential anticancer agents (Zhang et al., 2005).

Antimicrobial and Antibacterial Activities

Further exploration into the realm of antimicrobial and antibacterial activities of oxadiazole derivatives has yielded positive results. Synthesized compounds, including those with 1,3,4-oxadiazole structures, have shown promising antibacterial activity against a range of pathogenic strains, offering a new avenue for the development of antibacterial agents. This opens up opportunities for addressing drug resistance and developing more effective antimicrobial therapies (Rai et al., 2009).

Propiedades

IUPAC Name |

5-(2-methoxypyrimidin-5-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N4O3/c1-22-13-18-6-9(7-19-13)12-20-11(21-24-12)8-2-4-10(5-3-8)23-14(15,16)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHCKSIWONVZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methoxypyrimidin-5-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2656166.png)

![4-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2656171.png)

![3-(4-chlorobenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2656172.png)

![N~4~-(2-chlorobenzyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)